molecular formula C20H23N3OS B5401514 [3-(2-methylbenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol

[3-(2-methylbenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol

Cat. No. B5401514
M. Wt: 353.5 g/mol
InChI Key: VVLPEOODNTXJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-methylbenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential as a drug candidate. This compound is a piperidine-based molecule that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of [3-(2-methylbenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol is not fully understood. However, it has been shown to inhibit certain enzymes and receptors, including phosphodiesterase 10A and dopamine D2 receptors. These actions may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
[3-(2-methylbenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as potential neuroprotective effects. It has also been shown to affect various signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

One advantage of [3-(2-methylbenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol is its potential as a drug candidate. Its ability to inhibit certain enzymes and receptors makes it a promising candidate for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a drug.

Future Directions

There are many future directions for research on [3-(2-methylbenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol. One direction is to further investigate its mechanism of action to better understand its potential therapeutic effects. Another direction is to explore its potential as a treatment for specific diseases, such as cancer and neurological disorders. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

The synthesis of [3-(2-methylbenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol has been achieved using various methods. One of the most common methods involves the reaction of 2-methylbenzyl chloride with 3-(4-hydroxyphenyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine in the presence of a base. This reaction results in the formation of the desired compound. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

[3-(2-methylbenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. It has been found to be a potent inhibitor of certain enzymes and receptors, making it a promising candidate for drug development.

properties

IUPAC Name

[3-[(2-methylphenyl)methyl]-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-15-5-2-3-6-16(15)11-20(13-24)8-4-9-23(12-20)18-17-7-10-25-19(17)22-14-21-18/h2-3,5-7,10,14,24H,4,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLPEOODNTXJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN(C2)C3=C4C=CSC4=NC=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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